molecular formula C15H17NO B046601 3-[1-(4-Aminophenyl)-1-methylethyl]phenol CAS No. 111545-80-3

3-[1-(4-Aminophenyl)-1-methylethyl]phenol

Cat. No. B046601
M. Wt: 227.3 g/mol
InChI Key: COPUOMGHQGSBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-Aminophenyl)-1-methylethyl]phenol, also known as AM-404, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide. The inhibition of this transporter leads to an increase in anandamide levels, which has been shown to have a variety of biological effects.

Mechanism Of Action

3-[1-(4-Aminophenyl)-1-methylethyl]phenol works by inhibiting the anandamide transporter, which leads to an increase in anandamide levels in the body. Anandamide is an endocannabinoid that has been shown to have a variety of biological effects, including pain relief, anti-inflammatory effects, and neuroprotection.

Biochemical And Physiological Effects

In addition to its pain-relieving and anti-inflammatory effects, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have a variety of other biological effects. For example, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been extensively studied, which means that there is a wealth of information available on its biological effects. However, one limitation of using 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects.

Future Directions

There are many potential future directions for research on 3-[1-(4-Aminophenyl)-1-methylethyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the pain-relieving and anti-inflammatory effects of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol, and to determine its potential use as a treatment for conditions such as rheumatoid arthritis. Finally, there is a need for further research to determine the safety and efficacy of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in humans.

Synthesis Methods

The synthesis of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol involves the reaction of 4-aminophenyl-1-methylethyl ketone with phenol in the presence of a Lewis acid catalyst. This reaction leads to the formation of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol as a white crystalline solid.

Scientific Research Applications

3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a pain reliever. Studies have shown that 3-[1-(4-Aminophenyl)-1-methylethyl]phenol can reduce pain in animal models of inflammation and neuropathic pain. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis.

properties

CAS RN

111545-80-3

Product Name

3-[1-(4-Aminophenyl)-1-methylethyl]phenol

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

3-[2-(4-aminophenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H17NO/c1-15(2,11-6-8-13(16)9-7-11)12-4-3-5-14(17)10-12/h3-10,17H,16H2,1-2H3

InChI Key

COPUOMGHQGSBQO-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.